molecular formula C18H24N4O6S B2521608 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021073-68-6

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2521608
CAS No.: 1021073-68-6
M. Wt: 424.47
InChI Key: MAVOLCIOQYBEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a useful research compound. Its molecular formula is C18H24N4O6S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

A series of derivatives, including 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, were synthesized and evaluated for antiproliferative activity against various human cancer cell lines using the MTT assay. Compounds in this series exhibited moderate to good activity, with specific derivatives showing potential as anticancer agents warranting further research (Mallesha et al., 2012).

Multifunctional Antioxidants for Age-Related Diseases

Analogues of this compound, possessing free radical scavenger groups and chelating groups, were synthesized and evaluated for their ability to protect human cell lines against oxidative stress. These compounds showed promise for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Biological Screening and Fingerprint Applications

A study explored the antibacterial, antifungal, anthelmintic activity, and potential use in latent fingerprint detection of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives. Some derivatives demonstrated significant biological activity, and a specific compound exhibited promising characteristics for detecting fingerprints on various surfaces (Khan et al., 2019).

Steroid Sulfatase Inhibitors

Piperazinyl-ureido sulfamates were designed and evaluated as inhibitors of steroid sulfatase, a target for oncology drug development. This research introduced piperazinyl-ureido aryl sulfamate derivatives as a new class of potent steroid sulfatase inhibitors with potential for in vivo evaluation and further development (Moi et al., 2019).

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O6S/c1-25-14-6-5-13(11-15(14)26-2)29(23,24)22-9-7-21(8-10-22)16-12-17(27-3)20-18(19-16)28-4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVOLCIOQYBEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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